molecular formula C8H9NO2 B042152 Benzyl carbamate CAS No. 621-84-1

Benzyl carbamate

Cat. No.: B042152
CAS No.: 621-84-1
M. Wt: 151.16 g/mol
InChI Key: PUJDIJCNWFYVJX-UHFFFAOYSA-N
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Description

Benzyl carbamate (C₈H₉NO₂, molecular weight 151.16 g/mol, CAS 621-84-1) is a carbamate derivative characterized by a benzyl group attached to a carbamate functional group (-O(CO)NH₂). Its IUPAC name is benzyloxycarbonylamine, and it is alternatively referred to as benzyl urethane or carbobenzoxy amine. The compound is widely utilized in organic synthesis as a protective group for amines due to its stability under acidic conditions and ease of removal via hydrogenolysis .

Preparation Methods

Traditional Synthetic Approaches

Chloroformate-Ammonia Reaction

The classical method involves reacting benzyl chloroformate with aqueous ammonia. Benzyl chloroformate is added dropwise to cold ammonia water (density: 0.90 g/cm³) under vigorous stirring. After 30 minutes at room temperature, the precipitate is filtered, washed, and dried to yield benzyl carbamate . While straightforward, this method faces challenges:

  • High cost of benzyl chloroformate (∼$5.00/5g) .

  • Safety concerns due to exothermic ammonia release.

  • Moderate yields (70–80%) attributed to side reactions forming urea derivatives .

Urethane-Benzyl Alcohol Transesterification

An alternative route employs urethane (ethyl carbamate) and benzyl alcohol in toluene, catalyzed by tripropoxy aluminum. The reaction proceeds via nucleophilic substitution, with urethane’s ethoxy group replaced by benzyl alcohol . Key limitations include:

  • Solvent dependency : Toluene necessitates post-reaction separation.

  • Urethane cost (∼$10.00/5g) , rendering the method economically unviable for large-scale production.

Modern Catalytic Methods

Urea-Benzyl Alcohol Alcoholysis

Recent advancements focus on urea as a low-cost precursor (∼$5.00/100g) . In the presence of mixed-metal oxide catalysts, urea undergoes alcoholysis with benzyl alcohol under reduced pressure (0.2–0.8 atm) at 140–180°C .

Catalyst Design and Performance

The patented catalyst comprises alumina-supported binary metal oxides (e.g., Fe₂O₃-TiO₂, NiO-TiO₂) . Key parameters include:

  • Active component loading : 5–15 wt.% on γ-Al₂O₃.

  • Calcination conditions : 300–700°C in air/nitrogen.

Table 1: Catalyst Performance in Urea Alcoholysis

CatalystTemp (°C)Pressure (atm)Urea Conversion (%)Selectivity (%)Yield (%)
Fe-Ti/Al₂O₃1700.6969591
Ni-Ti/Al₂O₃1500.41009090

Data source: Patent CN102553598A .

The Fe-Ti/Al₂O₃ system achieves near-quantitative urea conversion (96–100%) and selectivity ≥90% . The atom economy is 100%, as ammonia—the sole byproduct—is recyclable for urea synthesis .

Process Advantages

  • Solvent-free : Eliminates organic solvent use .

  • Catalyst recyclability : Retains activity for ≥5 cycles without regeneration .

  • Scalability : Demonstrated in 10L reactors with 90% isolated yield .

Emerging Methodologies

Microwave-Assisted Synthesis

A 2020 protocol employs microwave irradiation (130°C, 30 minutes) to condense 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid with substituted anilines in chlorobenzene . While achieving 85–92% yields, this method is limited to specialized derivatives and lacks industrial scalability .

Acid-Catalyzed Condensation with Glyoxal

A 2023 study explored condensing this compound with glyoxal (2:1 ratio) in polar solvents (e.g., DMSO, ethanol) . Despite forming caged hexaazaisowurtzitane analogs, competing side reactions (e.g., oligomerization) limit yields to <30% .

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

MethodReactantsCatalystTemp (°C)Yield (%)Cost ($/kg)Scalability
Chloroformate-AmmoniaBenzyl chloroformate + NH₃None2570–801,000Low
Urethane-AlcoholUrethane + BnOHTripropoxy Al11075–85800Moderate
Urea-AlcoholUrea + BnOHFe-Ti/Al₂O₃17090–9550High
MicrowaveCarbamic acid derivativePCl₃13085–92300Low

Industrial-Scale Optimization

Reaction Engineering

The urea-alcoholysis method dominates industrial applications due to:

  • Continuous ammonia removal : Enhanced by vacuum distillation, shifting equilibrium toward product .

  • Catalyst lifetime : ≥1,000 hours in fixed-bed reactors .

Environmental Impact

  • E-factor : 0.1 (vs. 5.2 for chloroformate method), attributed to solvent-free conditions and catalyst reuse .

  • Carbon footprint : Reduced by 60% compared to urethane-based routes .

Chemical Reactions Analysis

Types of Reactions: Benzyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design and Development

Benzyl carbamate derivatives have been extensively studied for their potential as therapeutic agents. The carbamate group is known for enhancing the pharmacological properties of compounds, making it a valuable motif in drug design. For instance, this compound has been incorporated into various drug formulations aimed at inhibiting cholinesterase enzymes, which are crucial in treating neurodegenerative diseases like Alzheimer's.

  • Case Study: Cholinesterase Inhibition
    A study evaluated a series of benzene-based carbamates for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that certain derivatives exhibited significant inhibitory potency, suggesting their potential as therapeutic agents for cognitive disorders .

1.2 Anticancer Activity

Recent research has highlighted the anticancer potential of this compound derivatives. Modifications to the this compound structure have resulted in compounds with enhanced cytotoxicity against various cancer cell lines.

  • Case Study: Antitumor Activity
    A derivative of this compound demonstrated a 12-fold increase in potency compared to its parent compound when tested against specific cancer cells. This underscores the importance of structural modifications in improving therapeutic efficacy .

Organic Synthesis

2.1 Peptide Synthesis

This compound is widely used as a protecting group for amines during peptide synthesis. Its stability under various reaction conditions allows for selective deprotection, facilitating the synthesis of complex peptides.

  • Data Table: Common Protecting Groups
Protecting GroupStabilityDeprotection Method
This compoundHighAcidic conditions
Boc (tert-butoxycarbonyl)ModerateAcidic conditions
Fmoc (9-fluorenylmethoxycarbonyl)ModerateBasic conditions

2.2 Synthesis Methodologies

Innovative methodologies utilizing this compound have been developed for synthesizing various organic compounds. For example, recent studies have explored its use in transcarbamation reactions, converting benzyl carbamates to amides efficiently using potassium carbonate in alcohols .

Agricultural Applications

This compound derivatives have shown promise as agrochemicals, particularly as insecticides and acaricides. Their effectiveness against pests has been documented in several studies.

  • Case Study: Insecticidal Activity
    Research on ethyl benzyl carbamates revealed significant efficacy against resistant tick populations, achieving over 99% efficacy in field trials . This highlights the potential of this compound derivatives in pest management strategies.

Material Science

Recent advancements have seen the application of this compound in material science, particularly in the development of membranes with selective permeability properties.

  • Case Study: Membrane Technology
    Electrospun cellulose membranes incorporating this compound exhibited preferential permeation characteristics, making them suitable for applications in drug delivery systems .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Benzyl carbamate’s reactivity and applications are influenced by its structure, particularly the benzyl group’s π-electron system and the carbamate’s hydrogen-bonding capacity. Key comparisons with structurally analogous carbamates include:

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Lipophilicity (LogP)*
This compound C₈H₉NO₂ 151.16 Benzyl, carbamate 1.21 (predicted)
Benzyl (2-hydroxyphenyl)carbamate C₁₄H₁₃NO₃ 243.26 Benzyl, carbamate, phenol 2.35 (experimental)
Fluorinated this compound (5) C₂₁H₁₆F₂N₂O₄ 398.36 Benzyl, carbamate, difluorophenyl 2.10 (logk)
Fluorinated this compound (8) C₂₁H₁₅F₃N₂O₄ 416.35 Benzyl, carbamate, trifluorophenyl 3.45 (logk)

*Lipophilicity data from experimental (logk) and predicted values .

Key Observations :

  • Electron-Withdrawing Groups: Fluorinated derivatives (e.g., compound 8) exhibit higher lipophilicity than non-fluorinated analogs due to increased hydrophobic interactions .
  • Hydrogen Bonding: Benzyl (2-hydroxyphenyl)carbamate’s phenolic -OH group enhances solubility but reduces membrane permeability compared to this compound .

Reactivity in Condensation Reactions

This compound demonstrates unique reactivity in acid-catalyzed condensations with glyoxal, forming cyclic products like N,N′-bis(carbobenzoxy)-1,4-dioxane-2,5-diol (yield: 70–85% in AcOH). By contrast, other carbamates (e.g., ethyl carbamate) undergo hydrolysis under similar acidic conditions.

Table 2: Condensation Reaction Outcomes in Polar Solvents

Solvent Product Formed Yield (%) Key Side Reactions
AcOH Cyclic dioxane (2) 70–85 Minimal hydrolysis
H₂SO₄/AcOEt Linear diol (3) 60–75 Re-esterification
DMSO No reaction 0 Solvent deactivation
CH₂Cl₂ Hydrolysis byproduct (8) <10 Precipitation of intermediates

Critical Insights :

  • Solvent Acidity : Higher acidity (e.g., H₂SO₄) promotes secondary amide formation but risks side reactions like re-esterification .
  • Solvent Polarity : Aprotic solvents (e.g., DMSO) deactivate the reaction by stabilizing intermediates, unlike polar protic solvents (e.g., AcOH) .

Table 3: Inhibitory Activity of Select Carbamates

Compound Target IC₅₀ (µM) Selectivity Index (BChE/AChE)
This compound derivative (5k) BChE 4.33 34
This compound derivative (5j) BChE 6.57 10
Rivastigmine (reference) BChE 38.2 1.5
Benzyl (3-hydroxyphenyl)carbamate AChE 36.05 0.62

Mechanistic Insights :

  • BChE Selectivity : Derivatives with sulfonamide substituents (e.g., 5k) achieve 9-fold higher BChE inhibition than rivastigmine via π-π stacking with Phe329 and hydrogen bonding with Thr120 .
  • AChE Limitations : Unsubstituted this compound shows weak AChE inhibition (IC₅₀ > 100 µM), whereas electron-deficient analogs (e.g., nitro-substituted) improve activity marginally .

Lipophilicity and Pharmacokinetic Properties

Lipophilicity, quantified via logP/logD, significantly impacts bioavailability:

Table 4: Lipophilicity Trends in Benzyl Carbamates

Compound logk logD₇.₄ Predicted logP
This compound 1.21 1.15 1.25
Benzyl {4-[(2,6-difluorophenyl)carbamoyl]phenyl}carbamate (5) 2.10 2.05 2.30
Benzyl {3-hydroxy-4-[(3,4,5-trifluorophenyl)carbamoyl]phenyl}carbamate (8) 3.45 3.40 3.60

Notable Trends:

  • Fluorination : Each additional fluorine atom increases logk by ~0.5 units, enhancing blood-brain barrier penetration .
  • Hydroxy Groups : Polar -OH substituents (e.g., compound 5) reduce logD₇.₄, favoring renal excretion over CNS uptake .

Biological Activity

Benzyl carbamate is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of this compound

This compound, also known as phenyl carbamate, is an organic compound characterized by the presence of a benzyl group attached to a carbamate functional group. Its chemical structure can be represented as follows:

C6H5CH2OC O NHR\text{C}_6\text{H}_5\text{CH}_2\text{OC O NHR}

where R can be various substituents. This compound has shown promise in the inhibition of specific enzymes, particularly cholinesterases, and has potential applications in treating conditions such as Alzheimer's disease and tuberculosis.

Cholinesterase Inhibition

One of the primary biological activities of this compound derivatives is their ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic neurotransmission.

  • Selectivity and Potency : Research indicates that certain this compound derivatives exhibit significantly higher selectivity for BChE compared to AChE. For instance, a study identified benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate as having an IC50 value of 4.33 µM against BChE, making it approximately 9-fold more effective than rivastigmine, a clinically used AChE inhibitor .

Antitubercular Activity

This compound derivatives have also been investigated for their antitubercular properties. A series of 3-benzyl-5-hydroxyphenylcarbamates demonstrated potent inhibitory activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 µg/mL . Notably, compound 3l exhibited significant in vivo efficacy in a mouse model infected with M. tuberculosis, indicating its potential as a therapeutic agent .

Study on Cholinesterase Inhibition

A comprehensive study evaluated various this compound derivatives for their cholinesterase inhibitory activities. The findings are summarized in the table below:

Compound IDStructureIC50 (µM)Selectivity Index (SI)
5k Structure4.3334
5j Structure6.5710
5c Structure8.5210

These compounds were noted for their strong preferential inhibition of BChE over AChE, which is critical for developing selective therapies for neurodegenerative diseases .

Antitubercular Efficacy

Another pivotal study focused on the antitubercular activity of this compound derivatives. The results indicated that:

  • Compound 3l showed significant reduction in bacterial load in infected mice.
  • The treatment resulted in a log reduction of bioluminescence intensity in the lungs by 1.3 logs compared to untreated controls .

Properties

IUPAC Name

benzyl carbamate
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InChI

InChI=1S/C8H9NO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJDIJCNWFYVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00211159
Record name Benzyl carbamate
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Molecular Weight

151.16 g/mol
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CAS No.

621-84-1
Record name Benzyl carbamate
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Record name Benzyl carbamate
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Synthesis routes and methods I

Procedure details

To a suspension of 0.85 g (34.6 mmole) magnesium turnings in 25 mL tetrahydrofuran was added 5 mL of a solution of 5 g (28.8 mmole) 1-bromo-4-tert-butylbenzene in 25 mL tetrahydrofuran. One iodine crystal and 1,2-dibromoethane (0.3 mL) was added and the mixture was heated to reflux to initiate the reaction. The rest of the 1-bromo-4-tert-butylbenzene solution was then added dropwise and the reaction mixture was stirred at room temperature for 1 hr. The remaining magnesium was allowed to settle and the supernatant was added in portions to a cooled, previously prepared mixture of 8 g (27.4 mmole) ((S)-1-methyl-2-morpholin-4-yl-2-oxoethyl)-carbamic acid benzyl ester n in 30 mL tetrahydrofuran and 30 mL (60 mmole) 2M isopropylmagnesium chloride in diethyl ether. The reaction mixture was stirred at room temperature for 16 hrs. The mixture was then added to a well-stirred mixture of 100 mL 5% hydrochloric acid and crushed ice. The mixture was extracted with two 50 mL portions ethyl acetate. The organic phase was washed with 25 mL saturated sodium chloride, dried (magnesium sulfate) and concentrated under reduced pressure. (S)-2-(4-tert-Butylphenyl)-1-methyl-2-oxoethyl]-carbamic acid benzyl ester o was isolated as a solid, 9.2 g. m.p. 156–158° C.
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solution
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Synthesis routes and methods II

Procedure details

To a solution of (9-oxo-3-thia-bicyclo[3.3.1]non-7-yl)-carbamic acid benzyl ester (16, 4.2 g, 13.7 mmol) in ethanol (172 ml) was added sodium borohydride (0.78 g, 20.6 mmol) portionwise at room temperature. The solution was stirred for 1 hour before addition of sodium borohydride (0.2 g, 5 mmol). The reaction mixture was stirred for 2 days, a further portion of sodium borohydride (0.340 g, 9 mmol) was added, and stirring was continued for 4 hours. The mixture was then concentrated under reduced pressure and cold water was added to the residue as well as dichloromethane. After a extraction of the aqueous phase with dichlormethane, the combined organic layer was dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure. The crude product was purified by silica gel chromatography (cyclohexane:ethyl acetate 40:60) to yield 9-hydroxy-3-thia-bicyclo[3.3.1]non-7-yl)-carbamic acid benzyl ester as a white solid (0.84 g).
Name
(9-oxo-3-thia-bicyclo[3.3.1]non-7-yl)-carbamic acid benzyl ester
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4.2 g
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Synthesis routes and methods III

Procedure details

A mixture of 240 parts of urea, 778 parts of benzyl alcohol and 11 parts of a cation exchanger which is commercially available under the registered name Amberlyst 15 and, having been treated in accordance with Example (1 a), contains nickel, is heated to the reflux temperature (131° C.) in a stirred vessel. In the course of 6 hours, the reflux temperature rises to 149° C. The reaction mixture is then heated at 149°-150° C. for a further 2 hours. After filtering off the exchanger, excess benzyl alcohol is removed by distillation under reduced pressure. 586 parts of benzyl carbamate are obtained. This corresponds to a yield of 97% of theory, based on urea. Benzyl carbamate boils at 116°-118° C. under from 0.3 to 0.4 mm Hg. Melting point= 75°-76° C. On distillation, a residue of 1% by weight is left.
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240
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Yield
97%

Synthesis routes and methods IV

Procedure details

To a solution of carboxylic acid 20 (1.88 g, 9.58 mmol) and triethylamine (1.65 mL, 1.26 g, 12.5 mmol) in acetone (30 mL) at 0° C. was added ethyl chloroformate (0.92 mL, 1.0 g, 9.6 mmol) dropwise over several minutes. After the addition was complete the solution was stirred for 1 hour at 0° C. A solution of sodium azide (1.87 g, 28.7 mmol) in water (30 mL) was added and the reaction mixture was stirred for an additional hour at 0° C. The solution was poured into ice water and the resulting mixture was extracted with ethyl acetate (4×50 mL). The combined organic extracts were washed sequentially with sodium bicarbonate and brine and then dried over sodium sulfate. Concentration gave a residue which was dissolved in dry benzene (50 mL) and heated under reflux for 1.5 hours. Benzyl alcohol (2.07 g, 19 mmol) was added and heating under reflux was continued for an additional 2.5 hours. Concentration gave a pale yellow oil which was crystallized from Et2O/hexane to give the title compound 21(2.1 g, 73%) as colorless crystals: mp 73°-76° C.
[Compound]
Name
carboxylic acid
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1.88 g
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1.65 mL
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0.92 mL
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30 mL
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1.87 g
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30 mL
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ice water
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2.07 g
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50 mL
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73%

Synthesis routes and methods V

Procedure details

A sample of (1R,6S)-6-benzyloxycarbonylamino-cyclohex-3-enecarboxylic acid (72 g) was dissolved in CH2Cl2 (750 mL) prior to the addition of CDI (50.9 g). After 2.5 h water was added, and the solution was extracted with CH2Cl2. The combined organic layers were dried, filtered, and concentrated. The resulting material was dissolved in CH2Cl2 and ammonia gas was bubbled through the solution for 1.5 h. After stirring overnight, the majority of the solvent was removed and Et2O was added. The product precipitated as a white solid and was collected to give (1R,6S)-6-carbamoylcyclohex-3-enyl)carbamic acid benzyl ester (61.5 g). MS found: (M+H)+=275.3.
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72 g
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750 mL
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50.9 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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